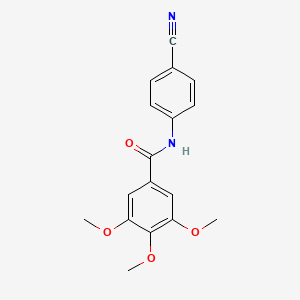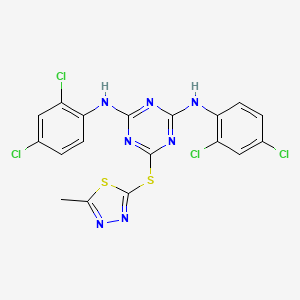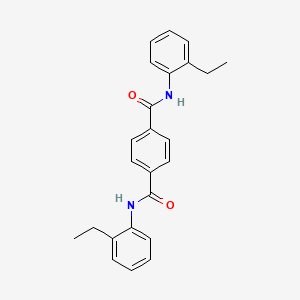![molecular formula C17H16N2O3S B11179536 (5Z)-5-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B11179536.png)
(5Z)-5-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound’s IUPAC name is (5Z)-5-(4,4,6-trimethyl-2-oxo-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-1(2H)-ylidene)-1,3-thiazolidine-2,4-dione .
- It belongs to the class of thiazolidinediones , which are known for their antidiabetic properties.
- Thiazolidinediones act as peroxisome proliferator-activated receptor gamma (PPARγ) agonists , influencing glucose and lipid metabolism.
Preparation Methods
Synthetic Routes: The compound can be synthesized through various routes, including cyclization reactions involving quinoline derivatives and thiazolidinediones.
Reaction Conditions: Specific conditions depend on the chosen synthetic pathway.
Industrial Production:
Chemical Reactions Analysis
Reactivity: The compound may undergo , , and reactions.
Common Reagents:
Major Products: These reactions yield derivatives with modified functional groups.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis due to its unique structure.
Biology: Investigated for potential PPARγ agonist activity and its impact on insulin sensitivity.
Medicine: Explored for antidiabetic effects and potential treatment of metabolic disorders.
Industry: Limited information, but its synthetic versatility suggests industrial applications.
Mechanism of Action
PPARγ Agonism: The compound activates PPARγ, regulating gene expression related to glucose homeostasis and lipid metabolism.
Pathways: It modulates adipocyte differentiation, insulin sensitivity, and adipokine production.
Comparison with Similar Compounds
Similar Compounds: Other thiazolidinediones like and share structural similarities.
Uniqueness: The specific quinoline-embedded structure sets it apart from other thiazolidinediones.
Remember that while this compound shows promise, further research is needed to fully understand its potential applications and mechanisms
Properties
Molecular Formula |
C17H16N2O3S |
|---|---|
Molecular Weight |
328.4 g/mol |
IUPAC Name |
(5Z)-5-(9,11,11-trimethyl-2-oxo-1-azatricyclo[6.3.1.04,12]dodeca-4,6,8(12)-trien-3-ylidene)-1,3-thiazolidine-2,4-dione |
InChI |
InChI=1S/C17H16N2O3S/c1-8-7-17(2,3)19-12-9(8)5-4-6-10(12)11(15(19)21)13-14(20)18-16(22)23-13/h4-6,8H,7H2,1-3H3,(H,18,20,22)/b13-11- |
InChI Key |
FMYGVUPLTUXIEH-QBFSEMIESA-N |
Isomeric SMILES |
CC1CC(N2C3=C1C=CC=C3/C(=C/4\C(=O)NC(=O)S4)/C2=O)(C)C |
Canonical SMILES |
CC1CC(N2C3=C1C=CC=C3C(=C4C(=O)NC(=O)S4)C2=O)(C)C |
solubility |
27.7 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(4-methylbenzyl)-2-{[(phenylsulfonyl)acetyl]amino}benzamide](/img/structure/B11179458.png)
![4-methoxy-N-[(2-methoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B11179459.png)
![N-[5-(2-methylbutan-2-yl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B11179464.png)
![N-[4-(butan-2-yl)phenyl]-3,4-dichlorobenzamide](/img/structure/B11179472.png)

![N'-acetyl-3,4,5-trimethoxy-N'-[1-(naphthalen-1-yl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11179487.png)
![9-(4-chlorophenyl)-4-(furan-2-ylmethyl)-2,4,6,8,10,17-hexazatetracyclo[8.7.0.02,7.011,16]heptadeca-1(17),6,11,13,15-pentaene](/img/structure/B11179493.png)
![N-[5-(4-chlorobenzyl)-1,3,4-thiadiazol-2-yl]-1-[2-(4-fluorophenyl)ethyl]-5-oxopyrrolidine-3-carboxamide](/img/structure/B11179494.png)

![Methyl 4-({[2-(propylsulfanyl)phenyl]carbonyl}amino)benzoate](/img/structure/B11179514.png)
![N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B11179526.png)
![2-{[2-(pyridin-3-yl)[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11179532.png)

